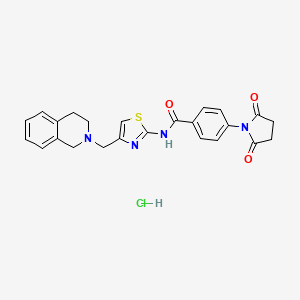
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H23ClN4O3S and its molecular weight is 482.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known to have a significant impact onmonoclonal antibody production in Chinese hamster ovary cells .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, it also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
The compound appears to affect the biochemical pathways related to cell growth , glucose uptake , and adenosine triphosphate (ATP) production . It also influences the galactosylation process of monoclonal antibodies .
Result of Action
The compound’s action results in an increase in monoclonal antibody production. It achieves this by suppressing cell growth and enhancing both the cell-specific glucose uptake rate and the amount of intracellular ATP . Additionally, it suppresses the galactosylation on a monoclonal antibody .
生物活性
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Compound Overview
- Chemical Name : this compound
- CAS Number : 1215842-13-9
- Molecular Formula : C24H23ClN4O3S
- Molecular Weight : 483.0 g/mol
Structural Characteristics
The compound features several notable structural components:
- Dihydroisoquinoline moiety : Known for its biological activity related to neuroprotection and potential anticancer effects.
- Thiazole ring : Commonly associated with various pharmacological properties, including antimicrobial and antitumor activities.
- Pyrrolidine derivative : This segment is often linked to enhanced bioactivity through interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing the thiazole moiety can inhibit cell proliferation in breast and colon cancer models through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
The dihydroisoquinoline structure is associated with neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar frameworks have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Enzyme Inhibition
The compound likely interacts with various enzymes involved in critical cellular pathways. For example, thiazole derivatives are known to act as inhibitors of kinases, which play essential roles in cell signaling and growth regulation.
Interaction with Biological Targets
Studies suggest that the compound may bind to specific receptors or enzymes due to its unique structural characteristics. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, enhancing its pharmacological profile.
Research Findings and Case Studies
A series of studies have investigated the biological activity of compounds structurally related to this compound. Key findings include:
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S.ClH/c29-21-9-10-22(30)28(21)20-7-5-17(6-8-20)23(31)26-24-25-19(15-32-24)14-27-12-11-16-3-1-2-4-18(16)13-27;/h1-8,15H,9-14H2,(H,25,26,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBAPCLDOBZMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)CN4CCC5=CC=CC=C5C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














